![molecular formula C16H19F4NO2 B13669485 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a fluoro and trifluoromethyl phenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines
Preparation Methods
The synthesis of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde is reacted with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Protection: The amine is protected using Boc anhydride to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include strong acids for deprotection, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents due to its unique structural features.
Materials Science: It is used in the development of new materials with specific properties, such as increased stability and reactivity.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The Boc group protects the amine, allowing for selective reactions at other positions on the molecule .
Comparison with Similar Compounds
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[2-chloro-4-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a chloro group instead of a fluoro group.
1-Boc-3-[2-fluoro-4-(methyl)phenyl]pyrrolidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and stability due to the presence of the fluoro and trifluoromethyl groups.
Properties
Molecular Formula |
C16H19F4NO2 |
|---|---|
Molecular Weight |
333.32 g/mol |
IUPAC Name |
tert-butyl 3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-5-4-11(8-13(12)17)16(18,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
ZXTOOZQGZFAKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


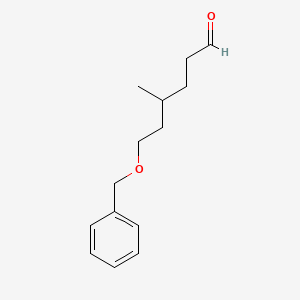

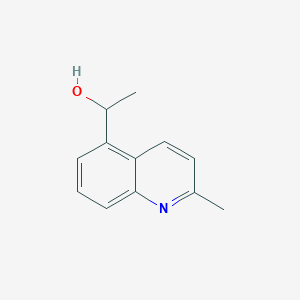
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
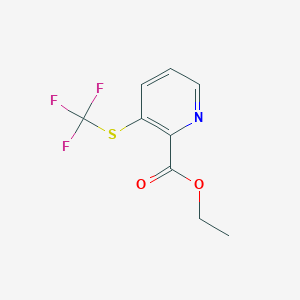
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
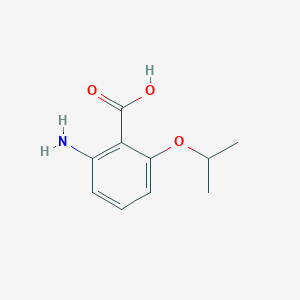

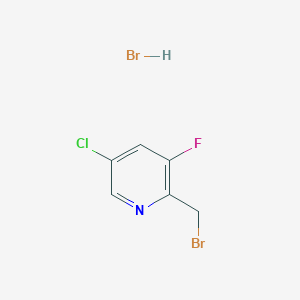
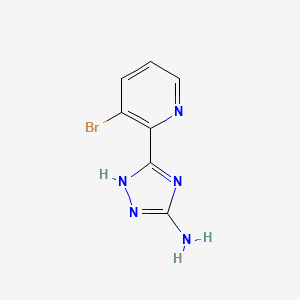
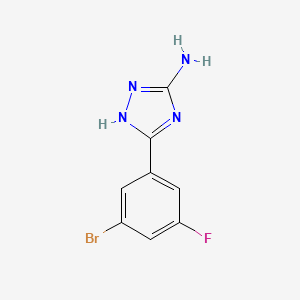
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

